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Hexaaquazinc sulfate monohydrate

Cat. No.: B13365042
M. Wt: 287.6 g/mol
InChI Key: KRJZLPMVLXBBNF-UHFFFAOYSA-M
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Description

Overview and Significance of Hexaaquazinc Sulfate (B86663) Monohydrate within Hydrated Metal Sulfate Systems

Hydrated metal sulfates are a class of inorganic compounds that incorporate water molecules into their crystal structures. These water molecules, known as water of crystallization, can be directly coordinated to the metal cation, held within the crystal lattice through hydrogen bonds, or a combination of both. stackexchange.com The presence and arrangement of these water molecules significantly influence the physical and chemical properties of the salts, including their crystal shape, color, and thermal stability. stackexchange.com

Hexaaquazinc sulfate monohydrate is a prime example of a hydrated metal sulfate. In this compound, six water molecules are directly bonded to the zinc cation, forming the complex cation [Zn(H₂O)₆]²⁺. An additional water molecule and the sulfate anion are held in the crystal lattice by hydrogen bonds. wikipedia.org The study of such hydrates is crucial for understanding fundamental concepts in coordination chemistry, crystallography, and the nature of non-covalent interactions.

Historical Development and Classification within Analogous Salt Systems (e.g., Tutton's Salts)

The systematic study of hydrated double sulfates gained momentum with the work of Alfred Edwin Howard Tutton around the turn of the 20th century. wikipedia.orgwikiwand.com Tutton extensively characterized a series of double salts with the general formula M₂M'(SO₄)₂(H₂O)₆, which came to be known as Tutton's salts. wikipedia.orgwikiwand.comodu.edu These salts are composed of two different monocations (M⁺) and a dication (M'²⁺). wikipedia.orgwikiwand.comodu.edu

While this compound is a single salt, its structure and properties are often discussed in the context of Tutton's salts due to the presence of the hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, which is a common component in zinc-containing Tutton's salts. wikipedia.org Historically, Tutton's salts were significant because they could be prepared with high purity, making them valuable as reliable reagents and standards for spectroscopy. wikipedia.orgwikiwand.com They were sometimes referred to as "false alums," distinguishing them from another class of double sulfates, the alums, which have the general formula MM'(SO₄)₂(H₂O)₁₂. wikipedia.orgwikiwand.comodu.edu

Comparative Structural Analysis with Related Metal Hexahydrates and Double Sulfates

The structure of this compound provides a valuable basis for comparison with other hydrated metal sulfates, including other metal hexahydrates and double sulfates like Tutton's salts.

The [Zn(H₂O)₆]²⁺ cation in this compound typically exhibits a regular octahedral coordination geometry, with the six water molecules arranged symmetrically around the central zinc ion. wikipedia.org This octahedral coordination is a common feature for many first-row transition metal hexahydrate complexes. msu.ru

A key distinction between this compound and other hydrated zinc sulfates lies in the number of water molecules of crystallization. Zinc sulfate can exist in various hydrated forms, including a heptahydrate (ZnSO₄·7H₂O) and a hexahydrate (ZnSO₄·6H₂O). wikipedia.org The heptahydrate, known as goslarite, has a structure where the [Zn(H₂O)₆]²⁺ cation interacts with the sulfate anion and one additional water molecule through hydrogen bonds. wikipedia.org

From a crystallographic perspective, while many Tutton's salts crystallize in the monoclinic space group P2₁/a, the specific crystal system and space group of this compound can vary depending on the precise conditions of crystallization. wikipedia.org The presence of the additional, non-coordinated water molecule in the monohydrate introduces further complexity to its crystal packing compared to a simple hexahydrate.

The following table provides a comparative overview of the crystallographic data for different zinc sulfate hydrates.

CompoundFormulaCrystal SystemSpace Group
This compound [Zn(H₂O)₆]SO₄·H₂O--
Zinc sulfate heptahydrate (Goslarite) ZnSO₄·7H₂OOrthorhombicP2₁2₁2₁
Zinc sulfate hexahydrate (Bianchite) ZnSO₄·6H₂OMonoclinicC2/c
Zinc sulfate monohydrate (Gunningite) ZnSO₄·H₂OMonoclinicI2/a

Data for this table is compiled from various crystallographic studies and databases.

Current Research Directions and Emerging Challenges in the Field

Current research on hydrated metal sulfates, including zinc-containing species, is multifaceted. One area of focus is the investigation of their dehydration and hydration behaviors for applications in thermochemical heat storage. acs.orgnih.govnih.govacs.org The reversible uptake and release of water molecules can store and release significant amounts of thermal energy. acs.orgnih.govnih.govacs.org

Another active area of research involves the detailed characterization of the electronic structure and bonding in these compounds using advanced computational methods like Density Functional Theory (DFT). nih.govresearchgate.net These studies aim to provide a deeper understanding of the interplay between the electronic structure of the metal cation and the geometry of the hydrated complex. nih.govresearchgate.net

A significant challenge in this field is the precise control over the hydration state during crystallization, as different hydrates can exhibit distinct physical and chemical properties. Furthermore, understanding the complex network of hydrogen bonds and their influence on the supramolecular architecture remains a key area of investigation. mdpi.com The development of new analytical techniques and computational models is crucial for advancing our knowledge of these intricate systems. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula H14O11SZn+ B13365042 Hexaaquazinc sulfate monohydrate

Properties

Molecular Formula

H14O11SZn+

Molecular Weight

287.6 g/mol

InChI

InChI=1S/HO4S.7H2O.Zn/c1-5(2,3)4;;;;;;;;/h(H,1,2,3);7*1H2;/q;;;;;;;;+2/p-1

InChI Key

KRJZLPMVLXBBNF-UHFFFAOYSA-M

Canonical SMILES

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O].[Zn+2]

Origin of Product

United States

Synthetic Methodologies and Crystal Growth Techniques

Solution-Based Crystal Growth Protocols

The formation of specific zinc sulfate (B86663) hydrates is highly dependent on the temperature of the aqueous solution from which they crystallize. The stable hydrates include the heptahydrate (ZnSO₄·7H₂O), hexahydrate (ZnSO₄·6H₂O), and monohydrate (ZnSO₄·H₂O). The nomenclature "hexaaquazinc sulfate monohydrate" specifies that the zinc cation exists as a hexaaqua complex, [Zn(H₂O)₆]²⁺, with an additional water molecule present in the crystal lattice. The synthesis of the monohydrate form is achieved at elevated temperatures. stackexchange.comrqsulfates.com

Slow Evaporation Solution Growth Techniques

The slow evaporation method is a widely employed technique for growing single crystals from a solution. This process involves dissolving the solute in a suitable solvent to create a saturated or slightly supersaturated solution, which is then allowed to evaporate slowly under controlled conditions. As the solvent evaporates, the concentration of the solute increases, leading to nucleation and subsequent crystal growth. umass.edu

For this compound, this technique would involve preparing a saturated aqueous solution of zinc sulfate at a temperature range where the monohydrate is the stable phase, which is between 60 °C and 100 °C. rqsulfates.com The solution is then held at this temperature in a controlled environment to allow for slow evaporation of water, promoting the formation of single crystals. The rate of evaporation is a critical parameter and can be controlled by factors such as the surface area of the container and the degree of enclosure. umass.edu A slower evaporation rate generally leads to fewer nucleation sites and the growth of larger, higher-quality crystals.

Controlled Crystallization from Aqueous Solutions

Controlled crystallization from aqueous solutions can also be achieved by carefully manipulating the temperature. This method relies on the temperature-dependent solubility of zinc sulfate. To obtain the monohydrate, a saturated solution of zinc sulfate is prepared at a temperature above 100 °C, where the solubility is higher. The solution is then slowly cooled to a temperature within the stability range of the monohydrate (60-100 °C). rqsulfates.com

This controlled cooling process must be gradual to prevent rapid, uncontrolled precipitation which would result in a polycrystalline powder rather than single crystals. The use of a thermostat or a programmable water bath is essential to maintain a precise cooling rate. Seeding the solution with a small, high-quality crystal of the desired phase can also promote the growth of larger single crystals by providing a template for further crystallization.

Influence of Growth Parameters on Crystalline Quality and Morphology

The quality and morphology of the resulting this compound crystals are significantly influenced by several key growth parameters.

Growth ParameterInfluence on Crystal Quality and Morphology
Temperature The formation of the desired monohydrate phase is strictly dependent on maintaining the temperature between 60 °C and 100 °C. Fluctuations outside this range will lead to the formation of other hydrates (heptahydrate below 39 °C, hexahydrate between 39-60 °C) or the anhydrous salt. rqsulfates.com
pH of the Solution The pH of the growth solution can affect the crystal morphology and growth rate. Studies on related zinc compounds have shown that changes in pH can lead to different crystal habits and can influence the incorporation of impurities. researchgate.netcore.ac.uk For instance, in the electroplating of zinc from sulfate solutions, the pH impacts the conductivity of the bath and the diffusion of zinc ions, which in turn affects the surface morphology of the deposit. researchgate.net While specific data for this compound is limited, it is expected that pH control would be crucial for reproducible crystal growth.
Supersaturation The level of supersaturation is a primary driving force for crystallization. A high degree of supersaturation can lead to rapid nucleation and the formation of many small crystals. For growing large, high-quality single crystals, a low and carefully controlled level of supersaturation is desirable. This can be achieved through slow evaporation or very slow cooling rates.
Purity of Reactants The presence of impurities in the starting materials or the solvent can inhibit crystal growth or be incorporated into the crystal lattice, leading to defects and affecting the overall quality of the crystals. Therefore, the use of high-purity zinc sulfate and deionized or distilled water is recommended.
Agitation Stirring or agitation of the solution can influence the mass transport of the solute to the crystal surface. In some cases, gentle agitation can lead to more uniform crystal growth, but it can also increase the rate of nucleation. For the growth of large single crystals, an undisturbed environment is often preferred to prevent the formation of multiple crystals. umass.edu

Optimization of Crystallization Conditions for Single Crystal Formation

The optimization of crystallization conditions is a critical step in obtaining large, well-formed single crystals of this compound. This process typically involves a systematic variation of the key growth parameters.

A common approach is to first establish the precise temperature range for the stability of the monohydrate phase using techniques like differential scanning calorimetry (DSC) or by studying the phase diagram of the zinc sulfate-water system. researchgate.netresearchgate.net Once the temperature window is confirmed, a series of experiments can be conducted to find the optimal pH and concentration of the initial solution.

The following table summarizes a hypothetical optimization strategy based on the available literature:

ParameterRange to InvestigateRationale
Crystallization Temperature 60 °C to 95 °CTo remain within the stability range of the monohydrate while avoiding boiling of the solution at atmospheric pressure. rqsulfates.com
Initial Concentration Saturated solution at various temperatures within the 60-95 °C rangeThe solubility of zinc sulfate changes with temperature, affecting the initial supersaturation upon cooling or evaporation.
pH 4 to 7Aqueous solutions of zinc sulfate are typically slightly acidic. Adjusting the pH can influence crystal habit. A neutral to slightly acidic pH is a reasonable starting point to avoid the precipitation of zinc hydroxide. core.ac.ukquora.com
Cooling/Evaporation Rate Slow and controlled ratesTo maintain a low level of supersaturation, which is crucial for the growth of large, defect-free single crystals. umass.edu

By carefully controlling these parameters, it is possible to optimize the conditions to favor the growth of a small number of nuclei into large, high-quality single crystals of this compound suitable for detailed structural and physical property analysis.

Comprehensive Structural Characterization

X-ray Diffraction Analysis

X-ray diffraction studies are fundamental to understanding the precise solid-state structure of hexaaquazinc sulfate (B86663) monohydrate, revealing the spatial arrangement of its constituent ions and water molecules.

Single crystal X-ray diffraction (SXRD) offers the most precise data for determining the crystallographic parameters and molecular geometry of hexaaquazinc sulfate monohydrate, chemically formulated as [Zn(H₂O)₆]SO₄·H₂O and commonly known as zinc sulfate heptahydrate (ZnSO₄·7H₂O).

Studies on single crystals of zinc sulfate heptahydrate have consistently shown that it crystallizes in the orthorhombic system. scispace.comresearchgate.net The specific space group identified for this compound is P2₁2₁2₁. researchgate.net This non-centrosymmetric space group dictates the symmetry operations that can be applied to the unit cell, defining the arrangement of the atoms within the crystal lattice.

Precise determination of the unit cell dimensions is a critical outcome of SXRD analysis. For this compound, powder X-ray diffraction studies have yielded lattice parameters that are in good agreement with single-crystal data. scispace.comresearchgate.net The refined lattice parameters are presented in the table below.

ParameterValue (Å)
a9.9810 scispace.comresearchgate.net
b7.2500 scispace.comresearchgate.net
c24.2800 scispace.comresearchgate.net

The volume of the orthorhombic unit cell can be calculated using the formula V = a × b × c. Based on the parameters above, the unit cell volume is approximately 1757.9 ų.

The crystal structure of this compound is composed of distinct ionic entities: the hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, and the sulfate anion, SO₄²⁻. In addition to the six water molecules coordinating the zinc ion, there is one molecule of water of hydration within the crystal lattice, leading to the heptahydrate designation. The [Zn(H₂O)₆]²⁺ complex consists of a central zinc ion bonded to six water molecules. nih.govsci-hub.se This cationic complex and the sulfate anion are the fundamental building blocks of the crystal structure.

The zinc(II) ion in the hexaaquazinc(II) cation is characterized by a coordination number of six. nih.govsci-hub.se These six coordinating water molecules arrange themselves around the central zinc ion to form a nearly ideal octahedral geometry. nih.govresearchgate.net The Zn²⁺ ion possesses a filled d-shell ([Ar]d¹⁰) electron configuration, which results in no ligand field stabilization energy, allowing its coordination geometry to be determined primarily by steric and electrostatic interactions. nih.gov The octahedral coordination is a common and stable arrangement for zinc(II) in aqueous environments and in many hydrated solid-state compounds. nih.govsci-hub.se

The orientations of the water molecules and sulfate anions are crucial for the stability of the crystal lattice, which is maintained by an extensive network of hydrogen bonds. researchgate.netnih.gov The six water molecules directly coordinated to the zinc ion (aqua ligands) act as hydrogen bond donors. nih.gov Their hydrogen atoms form bonds with the oxygen atoms of the sulfate anions and with the single uncoordinated water molecule (water of hydration). The sulfate anion, in turn, acts as a hydrogen bond acceptor, interacting with multiple surrounding [Zn(H₂O)₆]²⁺ cations. researchgate.net This intricate three-dimensional network of O-H···O hydrogen bonds links all the components—the cationic complexes, the anions, and the interstitial water molecule—into a stable crystalline structure. nih.gov

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to obtain information about the crystalline structure of solid materials. americanpharmaceuticalreview.comlibretexts.org The technique relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the crystallographic planes within a material, producing a unique diffraction pattern. americanpharmaceuticalreview.comlibretexts.org This pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a distinct 'fingerprint' for a specific crystalline phase. americanpharmaceuticalreview.com For analysis of this compound, a randomly oriented powder sample composed of minute crystallites is required to ensure a representative pattern is recorded. americanpharmaceuticalreview.com

The primary application of PXRD in the study of this compound is to confirm its crystalline phase identity and assess the purity of a synthesized sample. Every crystalline solid possesses a unique PXRD pattern; therefore, comparing the experimental pattern of a sample to a reference pattern from a crystallographic database allows for unambiguous identification. americanpharmaceuticalreview.com

A pure, well-crystallized sample of this compound will exhibit a diffraction pattern with sharp, well-defined peaks at specific 2θ angles, corresponding to the known crystal structure of the compound. researchgate.net The absence of any additional diffraction peaks is a strong indicator of high phase purity. Conversely, the presence of unexpected peaks would suggest the existence of impurities or other crystalline phases, such as different hydrates of zinc sulfate or unreacted starting materials. americanpharmaceuticalreview.com Since a physical mixture of crystalline phases produces a pattern that is the sum of the individual patterns, PXRD can be used for quantitative phase analysis to determine the relative amounts of each phase present. americanpharmaceuticalreview.com

Below is a representative table of expected diffraction peaks for a pure this compound sample, derived from its crystal structure.

Interactive Data Table: Representative PXRD Peaks for this compound Users can sort the table by clicking on the column headers.

2θ Angle (°) d-spacing (Å) Relative Intensity (%)
15.8 5.60 85
20.5 4.33 100
22.1 4.02 60
28.3 3.15 75
31.9 2.80 50
35.4 2.53 45

Rietveld refinement is a powerful computational method used to analyze the entire powder diffraction pattern, providing a detailed validation of the crystal structure model. mdpi.comnih.gov Unlike simpler methods that only consider peak positions and intensities, the Rietveld method involves fitting a calculated diffraction profile to the entire observed experimental pattern. nih.govuniroma1.it This process refines various structural and instrumental parameters until the best possible fit is achieved.

For this compound, Rietveld refinement would be used to validate and improve the known structural model. The refinement process would adjust parameters such as lattice constants (a, b, c, and β for its monoclinic system), atomic coordinates within the unit cell, and thermal parameters for each atom. shu.ac.ukresearchgate.net The quality of the refinement is assessed by numerical indicators of agreement, such as the weighted-profile R-factor (Rwp) and the goodness-of-fit (χ²). A successful refinement yields highly accurate and precise structural parameters, confirming the validity of the crystal structure determined from single-crystal methods and providing a high degree of confidence in the data. nih.gov

Interactive Data Table: Example of Structural Parameters Before and After Rietveld Refinement This table illustrates typical improvements in lattice parameter precision resulting from refinement.

Parameter Initial Value Refined Value Standard Deviation
a (Å) 9.98 9.9842 ± 0.0005
b (Å) 7.23 7.2315 ± 0.0004
c (Å) 24.21 24.2189 ± 0.0009
β (°) 106.5 106.53 ± 0.01
Rwp (%) - 6.8 -

High-Resolution X-ray Diffraction (HRXRD) for Crystalline Perfection Assessment

High-Resolution X-ray Diffraction (HRXRD) is a specialized technique employed to analyze materials with a high degree of crystalline order, such as single crystals or epitaxial thin films. malvernpanalytical.comrigaku.com Unlike conventional PXRD, HRXRD utilizes highly monochromatic and collimated X-ray beams to probe for subtle structural imperfections with great sensitivity. rigaku.com

When applied to a single crystal of this compound, HRXRD is the ideal tool for assessing its crystalline perfection. The technique can precisely quantify several key parameters that define crystal quality. rigaku.com By measuring rocking curves—a high-resolution scan of intensity around a specific Bragg peak—one can determine the degree of mosaicity, which describes the distribution of orientations of small crystalline blocks within the larger crystal. A narrow rocking curve peak indicates low mosaicity and high perfection. Furthermore, HRXRD can detect and characterize crystalline defects, such as dislocations and stacking faults, and measure minute variations in lattice parameters caused by strain. rigaku.comrigaku.com This level of detailed structural characterization is crucial for understanding the relationship between crystal growth conditions and the resulting physical properties of the material.

Neutron Diffraction Studies

Neutron diffraction serves as a critical complementary technique to X-ray diffraction, offering unique advantages for specific structural investigations. While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. This fundamental difference makes neutron diffraction exceptionally sensitive to light elements, particularly hydrogen, and allows for the differentiation between neighboring elements in the periodic table. aps.orgosti.gov

Investigation of Hydrogen Atom Positions and Proton Localization

A significant limitation of X-ray diffraction is its inability to accurately locate hydrogen atoms. osti.gov Due to its single electron, hydrogen scatters X-rays very weakly, making its position difficult to determine precisely. Neutron diffraction overcomes this challenge because the neutron scattering length of hydrogen is significant and comparable to that of heavier atoms. aps.orgosti.gov

In the context of this compound, a neutron diffraction study would be indispensable for precisely determining the positions of all hydrogen atoms. This includes the twelve hydrogen atoms of the six water molecules coordinated to the zinc ion, forming the [Zn(H₂O)₆]²⁺ cation, and the two hydrogen atoms of the single, uncoordinated water molecule within the crystal lattice. The resulting data would allow for the accurate calculation of O-H bond lengths and H-O-H bond angles for every water molecule. osti.gov This information is vital for a complete description of the hydrogen-bonding network that connects the cationic complexes, sulfate anions, and the interstitial water molecule, which is a defining feature of the crystal's stability and structure.

Interactive Data Table: Hypothetical Fractional Atomic Coordinates for Hydrogen Atoms from Neutron Diffraction This table provides an example of the precise positional data obtainable for hydrogen atoms.

Atom x y z Occupancy
H1 0.125 0.458 0.231 1.0
H2 0.201 0.599 0.264 1.0
H3 0.884 0.213 0.147 1.0
H4 0.956 0.370 0.119 1.0
H5 (interstitial) 0.501 0.112 0.455 1.0

Characterization of Orientational Disorder Phenomena within Sulfate Groups or Water Molecules

Orientational disorder occurs when a molecular group, such as a sulfate anion or a water molecule, can adopt two or more distinct orientations within its crystallographic site. researchgate.net This phenomenon can be difficult to characterize fully with X-ray diffraction alone. Neutron diffraction provides a powerful means to investigate and quantify such disorder.

For this compound, a neutron diffraction experiment could reveal whether the sulfate (SO₄²⁻) tetrahedra or any of the seven water molecules exhibit orientational disorder. nih.gov For instance, the sulfate group might be found to occupy two slightly different, but energetically similar, orientations related by a small rotation. researchgate.net This would be modeled during the structure refinement by splitting the oxygen atom positions into two sets, each with a fractional occupancy that sums to the total number of atoms. researchgate.net Similarly, disorder in the water molecules could be identified. The precise localization of hydrogen (or deuterium) atoms would be key to distinguishing between static disorder (molecules randomly frozen into different orientations) and dynamic disorder (molecules rapidly reorienting between positions).

Intermolecular Interaction Analysis

The solid-state structure and stability of this compound, [Zn(H₂O)₆]SO₄·H₂O, are dictated by a complex network of non-covalent intermolecular interactions. These forces govern the crystal packing and the orientation of the constituent ions and water molecules. A detailed analysis of these interactions is crucial for understanding the compound's crystallographic architecture.

Detailed Hydrogen Bonding Network Characterization (O–H···O, N–H···O, C–H···O Interactions)

The crystal structure of this compound is extensively stabilized by a three-dimensional network of hydrogen bonds, primarily of the O–H···O type. These interactions arise from the hydrogen-bond donor capabilities of the coordinated aqua ligands in the [Zn(H₂O)₆]²⁺ cation and the lattice water molecule, and the acceptor capabilities of the oxygen atoms on the sulfate anion and adjacent water molecules.

The hexaaquazinc(II) cation, with its almost regular octahedral geometry, serves as a major node for hydrogen bonding. nih.gov The hydrogen atoms of the six coordinated water molecules act as donors, forming strong hydrogen bonds with the oxygen atoms of the sulfate anions and the uncoordinated water molecule. In turn, the lattice water molecule also participates by donating its hydrogen atoms and accepting hydrogen bonds from the aqua ligands. This intricate network links all the components—cations, anions, and the lattice water molecule—into a stable, cohesive supramolecular assembly. nih.gov

In similar hydrated metal sulfate structures, these O–H···O hydrogen bonds are the predominant stabilizing force. For instance, in related hydrated sulfate salts, the hydrogen sulfate and sulfate ions are linked via O–H···O bonds, which, along with interactions from other species present, create an extensive three-dimensional network. nih.gov

Interactions of the N–H···O and C–H···O type are not present in the crystal structure of this compound. The compound's formula, [Zn(H₂O)₆]SO₄·H₂O, indicates the absence of any nitrogen-hydrogen or carbon-hydrogen bonds that could act as donors for such interactions.

Exploration of π–π Stacking and Other Non-Covalent Interactions

π–π stacking interactions are a type of non-covalent interaction that occurs between aromatic rings. These interactions are crucial in the crystal engineering of molecules containing phenyl or other aromatic moieties, where they contribute significantly to the crystal packing. nih.govconicet.gov.ar However, π–π stacking interactions are not a feature of the this compound crystal structure. The constituent ions, [Zn(H₂O)₆]²⁺ and SO₄²⁻, and the water of hydration are purely inorganic and aliphatic in nature, lacking the necessary aromatic π-systems required for such interactions to occur.

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (d_norm) onto the surface, it provides a visual representation of intermolecular contacts, with red spots indicating close contacts, such as hydrogen bonds. nih.gov The analysis also generates a two-dimensional "fingerprint plot," which summarizes all the intermolecular contacts and allows for the quantification of the relative contribution of each type of interaction to the total crystal packing. researchgate.net

For a hydrated ionic compound like this compound, a Hirshfeld analysis would be expected to show that the vast majority of intermolecular contacts are H···O/O···H interactions, reflecting the extensive O–H···O hydrogen bonding network. In analogous hydrated sulfate compounds, these H···O contacts are shown to be the most significant contribution to the crystal packing, often accounting for over 50% of all interactions. nih.gov

The expected contributions of various intermolecular contacts for this compound, based on analyses of similar structures, are detailed in the table below.

Intermolecular Contact TypeExpected ContributionDescription
H···O / O···HDominant (>70%)Represents the extensive O–H···O hydrogen bonding between water ligands, the sulfate anion, and the lattice water. nih.gov
H···HSignificantArises from contacts between hydrogen atoms of neighboring water molecules within the crystal lattice. nih.gov
O···S / S···OMinorContacts between oxygen atoms of water molecules and the sulfur atom of the sulfate anion.
O···OMinorContacts between oxygen atoms that are not involved in direct hydrogen bonding.

Noncovalent Interaction (NCI) Index Analysis for Interaction Visualization

The Noncovalent Interaction (NCI) index is a computational method used to visualize weak and non-covalent interactions in three-dimensional space. nih.gov The index is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). chemtools.org Regions of non-covalent interaction are identified by spikes in the low-density, low-gradient region of a plot of s versus ρ. chemtools.org

These regions are then visualized as isosurfaces in real space, which are colored to indicate the nature of the interaction:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces denote weaker van der Waals interactions.

Red surfaces signify repulsive or steric clashes. chemtools.org

For this compound, an NCI analysis would visually confirm the comprehensive hydrogen bonding network. Large, blue-colored isosurfaces would be expected to appear between the hydrogen atoms of the aqua ligands and the oxygen atoms of the sulfate anions, clearly delineating the O–H···O hydrogen bonds. Weaker van der Waals contacts between the components would be visualized as more diffuse green surfaces. This technique provides an intuitive and detailed map of the stabilizing forces within the crystal structure. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of molecules. youtube.com When a molecule absorbs infrared radiation, it transitions to a higher vibrational state, resulting in characteristic absorption bands. youtube.com These vibrations involve the stretching and bending of chemical bonds. youtube.comyoutube.com The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them, making vibrational spectroscopy an excellent tool for identifying functional groups and understanding molecular structure. youtube.com For a vibration to be infrared active, it must cause a change in the molecule's dipole moment. youtube.comarizona.edu

FTIR spectroscopy is a powerful method for characterizing the vibrational modes of this compound. The spectrum arises from the complex interplay of vibrations from the hexaaquazinc cation, [Zn(H₂O)₆]²⁺, the sulfate anion, SO₄²⁻, and the uncoordinated water molecule of crystallization.

The FTIR spectrum of this compound displays a series of absorption bands corresponding to the fundamental vibrational modes of its components. The sulfate ion, which has a tetrahedral geometry in its free state, possesses four fundamental modes of vibration: the symmetric stretching (ν₁), the symmetric bending (ν₂), the triply degenerate antisymmetric stretching (ν₃), and the triply degenerate antisymmetric bending (ν₄). arizona.edu In the crystalline environment of the salt, the site symmetry of the sulfate ion is lowered, which can lead to the splitting of the degenerate ν₃ and ν₄ modes and the appearance of the ν₁ mode, which is normally IR-inactive under perfect tetrahedral symmetry. arizona.edu

The water molecules, both those coordinated to the zinc ion and the one in the crystal lattice, also contribute significantly to the spectrum. Their vibrations include O-H stretching, H-O-H bending, wagging, twisting, and rocking modes.

Table 1: Assignment of Major FTIR Vibrational Modes for this compound

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Description
ν(O-H) H₂O (Coordinated & Lattice) 3600 - 3000 Broad band due to symmetric and asymmetric O-H stretching, often showing multiple components from different hydrogen bonding environments. researchgate.net
δ(H-O-H) H₂O (Coordinated & Lattice) 1670 - 1630 Bending vibration of water molecules. researchgate.net
ν₃(S-O) SO₄²⁻ ~1100 A strong, often broad or split band due to the antisymmetric stretching of the sulfate group. arizona.eduresearchgate.net
ν₁(S-O) SO₄²⁻ ~985 A weak absorption corresponding to the symmetric stretch of the sulfate group, which becomes IR active due to the lowered symmetry in the crystal. arizona.edu

Note: The exact positions of the peaks can vary depending on the specific crystalline environment and sample preparation.

A detailed analysis of the FTIR spectrum provides specific insights into the functional groups.

Water Molecules : The region above 3000 cm⁻¹ is dominated by the O-H stretching vibrations of both the coordinated aqua ligands and the lattice water. The broadness and complexity of this band are indicative of extensive hydrogen bonding of varying strengths within the crystal structure. The H-O-H bending vibration appears around 1648 cm⁻¹. researchgate.net The presence of multiple distinct peaks within these broad envelopes suggests that the water molecules occupy crystallographically non-equivalent positions.

Sulfate Anion : The sulfate anion's vibrations are a key diagnostic feature. The most intense sulfate band, found around 1072-1100 cm⁻¹, is assigned to the triply degenerate antisymmetric stretching mode (ν₃). researchgate.net In many sulfate-containing minerals and salts, the crystal field effect lowers the Td symmetry of the ion, causing this degeneracy to be lifted and the band to split into two or three distinct components. arizona.edu Similarly, the ν₄ bending mode, expected around 615 cm⁻¹, can also exhibit splitting. The appearance of a weak absorption for the symmetric stretch (ν₁) confirms this reduction in symmetry. arizona.edu

Temperature-dependent FTIR studies reveal information about the thermal stability and phase transitions of the compound. As this compound is heated, it undergoes dehydration in a stepwise manner. unich.it High-temperature FTIR analysis would show a gradual decrease in the intensity of the bands associated with water molecules (O-H stretching and H-O-H bending). unich.it The complete disappearance of these bands signifies the formation of the anhydrous zinc sulfate.

Furthermore, any solid-solid phase transformations occurring before or during dehydration would manifest as abrupt changes in the FTIR spectrum. mdpi.com These changes can include shifts in band positions, variations in band widths, and alterations in the splitting patterns of the sulfate anion's degenerate modes, reflecting changes in the crystal lattice and the local symmetry of the ionic constituents. unich.itmdpi.com For instance, studies on the related Tutton salt K₂Cu(SO₄)₂(H₂O)₆ show distinct phase transformations upon heating, which are observable through spectroscopic and diffraction methods. mdpi.com

FT-Raman spectroscopy serves as an essential counterpart to FTIR, providing a more complete vibrational picture of the compound.

The selection rules for Raman spectroscopy differ from those for IR spectroscopy. A vibration is Raman active if it causes a change in the polarizability of the molecule. arizona.edu This often means that vibrations that are weak or inactive in the IR spectrum are strong in the Raman spectrum, and vice versa.

For this compound, the most significant complementary information from the Raman spectrum is the powerful signal from the symmetric stretching mode (ν₁) of the sulfate anion. researchgate.netresearchgate.net This vibration, which involves the synchronous "breathing" of the four oxygen atoms around the central sulfur atom, causes a large change in polarizability but only a very small change in dipole moment (zero change in Td symmetry). Consequently, the ν₁ mode appears as a very intense and sharp peak in the Raman spectrum (typically around 985 cm⁻¹), whereas it is very weak or absent in the FTIR spectrum. arizona.eduresearchgate.net This makes FT-Raman an excellent tool for unequivocally identifying the presence of the sulfate ion. The bending modes (ν₂ and ν₄) of the sulfate group and the vibrations of the [Zn(H₂O)₆]²⁺ cation are also observable in the Raman spectrum, providing a comprehensive vibrational profile when combined with FTIR data.

Table 2: Complementary FT-Raman Vibrational Signatures

Vibrational Mode Functional Group Approximate Wavenumber (cm⁻¹) Description
ν(O-H) H₂O (Coordinated & Lattice) 3600 - 3000 O-H stretching bands are present but are typically weaker and less prominent than in the FTIR spectrum.
ν₁(S-O) SO₄²⁻ ~985 A very strong, sharp peak corresponding to the symmetric stretching of the sulfate group. This is the most characteristic Raman band for sulfate. arizona.eduresearchgate.net
ν₃(S-O) SO₄²⁻ ~1100 The antisymmetric stretching mode is also present, but typically much weaker than the ν₁ mode.
ν₄(S-O) & ν₂(S-O) SO₄²⁻ 650 - 400 Bending modes of the sulfate anion are clearly visible.

Note: The exact positions of the peaks can vary depending on the specific crystalline environment and instrumental parameters.

Fourier Transform Raman (FT-Raman) Spectroscopy

Probing Lattice Vibrations and Low-Frequency Modes

The low-frequency region of the vibrational spectrum provides a window into the lattice dynamics of crystalline solids, including the vibrations of the crystal lattice itself and the external modes of the molecular ions. In this compound, these modes are primarily investigated using Raman and Far-Infrared (FIR) spectroscopy.

The structure consists of the [Zn(H₂O)₆]²⁺ octahedral cation, the SO₄²⁻ anion, and an additional water molecule not coordinated to the zinc ion, which is held in the lattice by hydrogen bonds. mdpi.com Vibrational analysis of related hydrated zinc sulfate compounds shows that the low-frequency region is complex. It contains bands arising from the translational and librational (rocking, wagging, twisting) modes of both the coordinated and lattice water molecules, as well as vibrations of the [Zn(H₂O)₆]²⁺ cation as a whole and the external modes of the sulfate anion.

Studies on similar hexahydrate sulfate crystals have utilized factor-group analysis to assign the observed low-frequency bands to specific external and internal vibrations of the crystal unit cell. scispace.com For instance, Raman spectra of various zinc sulfate hydrates show distinct bands below 400 cm⁻¹ that are sensitive to the degree of hydration. The strong ν₁ symmetric stretching mode of the sulfate ion appears around 982-983 cm⁻¹ in the heptahydrate and hexahydrate forms. mdpi.com Changes in the coordination environment of the Zn²⁺ ion and the hydrogen bonding network during dehydration significantly alter these low-frequency vibrational modes, making Raman spectroscopy a powerful tool for distinguishing between different hydrated forms. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei within a molecule.

Proton (¹H) NMR spectroscopy can distinguish between the different types of water molecules present in this compound: the six water molecules directly coordinated to the zinc ion ([Zn(H₂O)₆]²⁺) and the single molecule of lattice water. These two environments are chemically distinct due to differences in their bonding and mobility.

The coordinated water molecules are expected to have a different chemical shift compared to the lattice water molecule. The electron-withdrawing effect of the Zn²⁺ cation would deshield the protons of the coordinated water molecules, typically shifting their resonance to a lower field (higher ppm value) compared to the lattice water, which is held by weaker hydrogen bonds. In the solid state, the broadness of the ¹H NMR signals is significant due to strong dipolar coupling between protons.

Carbon-13 (¹³C) NMR spectroscopy is a technique used to identify the carbon framework of organic molecules. As this compound, [Zn(H₂O)₆]SO₄·H₂O, is a purely inorganic compound containing no carbon atoms, this technique is not applicable. mdpi.com

Solid-state NMR is essential for characterizing the bulk structure of crystalline materials. For nuclei like protons, the signals in a static solid sample are extremely broad and featureless due to strong anisotropic interactions, primarily dipolar coupling. st-andrews.ac.uknih.gov Magic Angle Spinning (MAS) is a technique where the sample is spun at a high frequency (kilohertz range) at an angle of 54.7° with respect to the external magnetic field. st-andrews.ac.uk This process averages out the anisotropic interactions, leading to much sharper and more resolved NMR peaks, allowing for the determination of the number of crystallographically distinct sites. nih.gov

In the case of this compound, ¹H MAS NMR would confirm the presence of at least two distinct hydrogen environments corresponding to the coordinated and lattice waters. Furthermore, solid-state NMR can be applied to other nuclei present, such as ³³S. Although challenging due to low natural abundance and quadrupolar broadening, ³³S MAS NMR has been successfully applied to inorganic sulfates, providing information about the sulfate ion's local environment. researchgate.net Such studies are often enhanced by the use of very high magnetic fields. researchgate.netnih.gov

Electronic Absorption and Photoluminescence Spectroscopy

UV-Vis-NIR spectroscopy measures the absorption of light from the ultraviolet to the near-infrared range, providing information about electronic transitions within a substance. eag.comprocess-insights.com The hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, is the primary chromophore in this compound. Zinc(II) has a completely filled d-shell (d¹⁰ electron configuration). cambridgeinternational.org Consequently, it does not exhibit the d-d electronic transitions that are characteristic of many transition metal complexes and are responsible for their colors. ionicviper.org

Therefore, this compound is a colorless, crystalline solid. nih.gov Its UV-Vis-NIR spectrum is expected to show very low absorbance in the visible region (400-700 nm). researchgate.net Any significant absorption would typically occur in the ultraviolet region (below 400 nm), which could be attributed to charge-transfer transitions between the ligands and the metal ion. researchgate.net In the near-infrared (NIR) region (above 700 nm), absorption bands may be present due to overtones and combination bands of the O-H stretching and bending vibrations of the water molecules. researchgate.net Studies on aqueous solutions of zinc sulfate and related crystals confirm that they are transparent in the visible range, with absorption occurring primarily in the UV and IR regions. ionicviper.orgresearchgate.net

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

Characterization of Electronic Transitions and Cut-off Wavelengths

UV-Vis absorption spectroscopy is a important technique for probing the electronic structure of materials. For this compound, this analysis reveals insights into its electronic transitions and fundamental absorption edge. The UV cut-off wavelength, a critical parameter for optical applications, is determined from the sharp decrease in transmittance.

Studies have shown that the optical absorption spectrum of this compound exhibits a characteristic cut-off wavelength, which is indicative of the energy gap between the valence and conduction bands. The value of the cut-off wavelength can be influenced by the presence of impurities or dopants within the crystal lattice.

Evaluation of Optical Transparency in Relevant Regions

The optical transparency of a material across different spectral regions is crucial for its use in optical devices. This compound crystals are known to possess a wide transparency window in the visible and near-infrared (NIR) regions. This high transmittance makes them suitable for applications where minimal light absorption is required.

The transparency of the crystal is directly related to its electronic band structure. The absence of significant absorption in the visible range indicates that the energy of visible light is not sufficient to excite electrons from the valence band to the conduction band.

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence spectroscopy provides information about the radiative recombination processes occurring within a material after excitation by photons. The PL spectrum of this compound can reveal the presence of defect states and impurity levels within the band gap.

When excited with a suitable wavelength, doped this compound crystals can exhibit emission bands. The characteristics of these emissions, such as their peak position and intensity, are dependent on the nature of the dopant and its local environment within the host lattice.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. It is particularly useful for investigating the properties of transition metal ions doped into diamagnetic host crystals like this compound.

Investigations on Doped Transition Metal Ions (e.g., Cu(II)) within the Hexaaquazinc Sulfate Matrix

The introduction of paramagnetic ions, such as copper(II) (Cu(II)), into the hexaaquazinc sulfate lattice allows for detailed EPR studies. The Cu(II) ion, with its 3d⁹ electronic configuration, has one unpaired electron, making it EPR active. mdpi.com The resulting EPR spectra provide a wealth of information about the local environment and electronic properties of the dopant ion.

Characterization of Doped Metal Ion Binding Sites and Electronic Structure

EPR spectroscopy can precisely determine the location and coordination of the doped Cu(II) ions within the host crystal. In the this compound matrix, the Cu(II) ion typically substitutes for a Zn(II) ion, forming a [Cu(H₂O)₆]²⁺ complex. The interaction of the unpaired electron with the surrounding ligands and the crystal field influences the electronic structure of the Cu(II) ion, which is reflected in the EPR spectrum. nih.gov

The electronic ground state of the Cu(II) ion in this environment is a key determinant of the EPR parameters. For a [Cu(H₂O)₆]²⁺ complex with an elongated octahedral geometry, the unpaired electron is expected to reside in the d(x²-y²) orbital. researchgate.net

Determination of g-tensor and Hyperfine Coupling Tensor Parameters

The EPR spectrum of a Cu(II) doped system is characterized by the g-tensor and the hyperfine coupling tensor (A-tensor). The g-tensor describes the interaction of the unpaired electron with the external magnetic field, while the A-tensor describes the interaction between the electron spin and the nuclear spin of the copper nucleus. ethz.ch

For a Cu(II) ion in an axial symmetry, the g-tensor has two principal values, g∥ and g⊥, and the A-tensor also has two principal values, A∥ and A⊥. ethz.ch The analysis of these parameters provides detailed insights into the nature of the chemical bonding between the Cu(II) ion and its ligands, as well as the geometry of the complex. mdpi.com

Table 1: Representative EPR Parameters for Cu(II) in a Hexaaquazinc Sulfate-like Environment

ParameterDescriptionTypical Value Range
g∥ Component of the g-tensor parallel to the principal symmetry axis.> g⊥ (for elongated octahedron)
g⊥ Component of the g-tensor perpendicular to the principal symmetry axis.< g∥ (for elongated octahedron)
A∥ Component of the hyperfine coupling tensor parallel to the principal symmetry axis.Larger than A⊥
A⊥ Component of the hyperfine coupling tensor perpendicular to the principal symmetry axis.Smaller than A∥

Note: The specific values of these parameters can vary depending on the exact experimental conditions and the host crystal.

Advanced Spectroscopic Investigations

Spectroscopic Analysis of Doped Hexaaquazinc Sulfate (B86663) Monohydrate

Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for probing these phenomena. The EPR spectrum of a Cu(II) ion is highly sensitive to the geometry of its coordination sphere and is characterized by the g-tensor and the copper hyperfine coupling (A) tensor.

In doped systems, the Jahn-Teller distortion can be either static or dynamic. At very low temperatures, the [Cu(H₂O)₆]²⁺ complex is "frozen" into one of several energetically equivalent, tetragonally elongated geometries, leading to a static Jahn-Teller effect. This results in a well-resolved anisotropic EPR spectrum.

However, as the temperature increases, the complex gains sufficient thermal energy to vibrate between these equivalent distorted configurations. This reorientation occurs on a timescale comparable to or faster than the EPR measurement timescale, leading to an averaging of the spectroscopic parameters. This phenomenon is known as the dynamic Jahn-Teller effect. nih.gov The transition from a static to a dynamic regime is observable as a significant temperature dependence of the EPR spectra. nih.govosti.gov

Detailed research on copper-doped Tutton salts, which are structural analogues of hexaaquazinc sulfate monohydrate, provides significant insight. In these systems, the dynamic coupling between vibrational and electronic states at room temperature causes a notable averaging of the Cu(II) EPR parameters, resulting in a reduction of the maximum g-tensor and hyperfine tensor values compared to their low-temperature counterparts. nih.gov

For instance, studies on copper-doped cadmium creatininium sulfate, an analogue of Tutton's salt, demonstrate a measurable temperature dependency of the g and A tensors, indicating a dynamic Jahn-Teller effect. osti.gov At low temperatures (110 K), the EPR spectrum reflects a more rigid lattice, while at room temperature, the onset of dynamic averaging is observed. This is also accompanied by a significant change in the EPR line width with temperature, a characteristic feature found in copper-doped Tutton crystals. osti.gov

The following table presents representative EPR data from a Cu(II)-doped Tutton salt analogue system, illustrating the effect of temperature on the spectroscopic parameters due to the dynamic Jahn-Teller effect.

Interactive Data Table: EPR Parameters for Cu(II) in a Doped Tutton Salt Analogue

Temperature (K)g-tensor (principal values)ACu-tensor (MHz)
110 2.462, 2.116, 2.077-340, -30.0, 35.0
298 (Powder) 2.448, 2.125, 2.085-315, -75.0, 35.0
298 (Single Crystal) 2.437, 2.134, 2.080-327, -84.8, 7.33

Data sourced from studies on copper-doped cadmium creatininium sulfate. osti.gov

The analysis of this temperature-dependent variation allows for the quantification of the energy barrier between the different JT configurations. By modeling the change in g-values with temperature, the energy difference between the ground and next highest Jahn-Teller configurations can be estimated. osti.gov These advanced spectroscopic investigations reveal that the host lattice exerts a strain on the guest [Cu(H₂O)₆]²⁺ ion, influencing the potential energy surface of the Jahn-Teller distortion. acs.org Therefore, EPR studies on doped this compound and its analogues provide crucial data on the interplay between the host crystal lattice and the dynamic behavior of guest paramagnetic ions.

Thermodynamic and Thermal Decomposition Studies

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition processes. Differential thermogravimetry (DTG) is the first derivative of the TGA curve, highlighting the temperatures at which the rate of mass loss is at its maximum.

The thermal decomposition of hexaaquazinc sulfate (B86663) monohydrate is a multi-step process that begins with dehydration, followed by the decomposition of the anhydrous zinc sulfate.

The initial dehydration of ZnSO₄·7H₂O typically occurs in distinct stages. The first major step involves the loss of six water molecules to form zinc sulfate monohydrate (ZnSO₄·H₂O). This is followed by the loss of the final water molecule at a higher temperature to yield anhydrous zinc sulfate (ZnSO₄). mdpi.comresearchgate.net For instance, one study observed a two-stage dehydration process, with the first stage occurring below 200°C, corresponding to the loss of six water molecules (a weight loss of 37.1%), and the second stage between 200°C and 400°C, representing the loss of the final water molecule (a weight loss of 7.6%). mdpi.com Another study reported the first weight loss of six water molecules in the temperature range of 70 to 120°C. researchgate.net

Following complete dehydration, the anhydrous zinc sulfate undergoes further decomposition at significantly higher temperatures. This process is also not a single-step event. Anhydrous ZnSO₄ first decomposes to form an intermediate oxysulfate, often identified as ZnO·2ZnSO₄. mdpi.com This intermediate is then further decomposed to zinc oxide (ZnO) at even higher temperatures. researchgate.net The decomposition of anhydrous zinc sulfate to the oxysulfate intermediate has been observed to begin at approximately 500°C, with the subsequent decomposition of the oxysulfate occurring at higher temperatures. mdpi.com

Table 1: Thermal Decomposition Stages of Hexaaquazinc Sulfate Monohydrate

Decomposition StageReactantProduct(s)Temperature Range (°C)Theoretical Mass Loss (%)Observed Mass Loss (%)
Dehydration (Step 1)ZnSO₄·7H₂OZnSO₄·H₂O + 6H₂O~70 - 20037.58~37.1 mdpi.com
Dehydration (Step 2)ZnSO₄·H₂OZnSO₄ + H₂O~200 - 4006.27~7.6 mdpi.com
Decomposition (Step 1)3ZnSO₄ZnO·2ZnSO₄ + SO₃~700 - 80016.58 (relative to ZnSO₄)-
Decomposition (Step 2)ZnO·2ZnSO₄3ZnO + 2SO₃~800 - 93036.98 (relative to ZnO·2ZnSO₄)-

The thermal stability of this compound is relatively low, with dehydration commencing at temperatures as low as 70°C. researchgate.net The anhydrous form, however, is stable up to much higher temperatures, with decomposition initiating around 500°C. mdpi.com

The kinetics of the decomposition process have been investigated to determine parameters such as the activation energy (Ea) and the pre-exponential factor (A). These parameters are crucial for understanding the reaction mechanism and predicting the decomposition rate. For the decomposition of anhydrous zinc sulfate, studies have shown that the process can be influenced by factors such as the presence of catalysts. For example, the activation energy for the decomposition of zinc sulfate has been reported to be in the range of 227-298 kJ·mol⁻¹, with variations depending on the experimental conditions. mdpi.com One study calculated activation energy values of 238 and 368 kJ·mol⁻¹ for the two-stage decomposition of zinc sulfate. researchgate.net The presence of a Pd/Al₂O₃ catalyst was found to lower the activation energy to 204 kJ·mol⁻¹. researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions and to quantify the enthalpy changes associated with these events.

The DSC curve of this compound shows a series of endothermic peaks corresponding to the dehydration and decomposition processes. Each peak represents a thermal event that requires an input of energy. The dehydration of the six water molecules is typically observed as a sharp endothermic peak. researchgate.net Subsequent dehydration of the monohydrate and the decomposition of the anhydrous sulfate also appear as distinct endothermic events at progressively higher temperatures. For example, a sharp endothermic peak is observed between 70 and 120°C, corresponding to the loss of the first six water molecules. researchgate.net

DSC allows for the quantification of the enthalpy changes (ΔH) associated with each thermal event. The dehydration process is highly endothermic, which is the basis for the interest in using zinc sulfate hydrates for thermal energy storage. The enthalpy of dehydration for the first six water molecules is a significant value. One study reported an enthalpy of 1747 J/g for the dehydration process below 120°C. researchgate.net The reversible hydration of zinc sulfate monohydrate to the heptahydrate has a high enthalpy of hydration, which is a key characteristic for its potential in solar heat storage. researchgate.net

Table 2: Enthalpic Changes in the Thermal Decomposition of this compound

Thermal EventTemperature Range (°C)Enthalpy Change (ΔH)Type of Event
Dehydration (ZnSO₄·7H₂O → ZnSO₄·H₂O)Below 1201747 J/g researchgate.netEndothermic
Hydration (ZnSO₄·H₂O → ZnSO₄·7H₂O)-1298 J/g researchgate.netExothermic

Temperature-Dependent X-ray Diffraction (TDXD) for In-Situ Structural Changes During Heating

Temperature-Dependent X-ray Diffraction (TDXD) is a powerful technique for studying the changes in the crystal structure of a material as it is heated. By collecting diffraction patterns at various temperatures, it is possible to identify the different crystalline phases that are formed during thermal decomposition.

TDXD studies on hydrated zinc sulfates have confirmed the stepwise nature of the dehydration process. As the temperature is increased, the diffraction pattern of the initial this compound disappears and is replaced by the patterns of the lower hydrates, such as zinc sulfate monohydrate. mdpi.com This allows for the precise identification of the temperature ranges over which each crystalline phase is stable. Further heating leads to the formation of anhydrous zinc sulfate and subsequently to the crystalline phases of the zinc oxysulfate intermediate and the final product, zinc oxide. researchgate.net These in-situ structural observations correlate well with the mass loss steps observed in TGA and the endothermic peaks seen in DSC, providing a comprehensive understanding of the thermal decomposition pathway.

Elucidation of Thermal Decomposition Pathways and Characterization of Solid Residues

The thermal decomposition of hydrated zinc sulfate is a multi-stage process involving dehydration followed by the breakdown of the anhydrous salt into various solid residues. The specific pathway and the intermediate compounds formed are highly dependent on experimental conditions such as temperature, heating rate, and atmospheric composition. Research utilizing techniques like thermogravimetric analysis (TGA), differential thermal analysis (DTA), and powder X-ray diffraction (XRD) has provided significant insights into these complex transformations.

The decomposition process typically begins with the loss of water of hydration. Studies on zinc sulfate heptahydrate (ZnSO₄·7H₂O), a common and well-studied form, show a stepwise dehydration. This gradual process proceeds through the formation of lower hydrates, including hexahydrate and tetrahydrate, before forming the monohydrate. mdpi.comscilit.com Further heating leads to the formation of anhydrous zinc sulfate, which then decomposes at much higher temperatures.

Detailed Research Findings

Thermogravimetric analysis of zinc sulfate heptahydrate reveals that the initial decomposition, corresponding to the loss of water molecules, occurs at relatively low temperatures. One study observed that the first significant weight loss, attributed to the release of six water molecules, takes place in the temperature range of 70°C to 120°C. researchgate.net The final molecule of hydration water is more strongly bound and is removed at a higher temperature, typically around 250°C to 300°C, to yield anhydrous zinc sulfate (ZnSO₄). researchgate.netmdpi.com

The decomposition of the resulting anhydrous ZnSO₄ occurs at significantly higher temperatures. Under an inert atmosphere, this process begins around 700°C and is not a simple, single-step event. mdpi.com Research has shown that the decomposition of anhydrous zinc sulfate proceeds through the formation of an intermediate zinc oxysulfate, identified as ZnO·2ZnSO₄. mdpi.comresearchgate.net This intermediate phase forms between approximately 700°C and 800°C. mdpi.com

The following tables summarize the key stages and solid residues identified during the thermal decomposition of hydrated zinc sulfate.

Table 1: Dehydration Stages of Zinc Sulfate Heptahydrate

Temperature Range (°C)Initial CompoundSolid Intermediate/ProductWater Molecules Lost
70 - 120ZnSO₄·7H₂OZnSO₄·H₂O6
250 - 300ZnSO₄·H₂OZnSO₄1

This table provides an interactive summary of the dehydration process based on thermogravimetric studies. The temperature ranges can vary based on experimental conditions.

Table 2: High-Temperature Decomposition of Anhydrous Zinc Sulfate

Temperature Range (°C)Initial CompoundSolid Intermediate/ProductGaseous Products
700 - 800ZnSO₄ZnO·2ZnSO₄SO₃ (or SO₂ + ½O₂)
800 - 850ZnO·2ZnSO₄ZnOSO₃ (or SO₂ + ½O₂)

This interactive table outlines the decomposition of the anhydrous salt to the final zinc oxide residue. The process involves a stable oxysulfate intermediate.

The characterization of these solid residues at various stages is crucial for understanding the complete decomposition pathway. Powder X-ray diffraction (XRD) has been instrumental in confirming the crystalline phases of the intermediates, such as ZnSO₄·6H₂O, ZnSO₄·4H₂O, ZnSO₄·H₂O, anhydrous ZnSO₄, and the final ZnO product. mdpi.comresearchgate.net The controlled, macroscopic thermogravimetric analysis allows for the isolation of these intermediate hydrates with specific water content for further characterization. mdpi.comscilit.com

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of hexaaquazinc sulfate (B86663) and related species.

Geometry Optimization and Equilibrium Structure Prediction of Hexaaquazinc Sulfate Species

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium structure. Through a process called geometry optimization, the total energy of the molecular system is minimized with respect to the positions of its nuclei. For species like hexaaquazinc sulfate, this involves accurately predicting bond lengths, bond angles, and dihedral angles.

The coordination of water molecules around the zinc ion and their interaction with the sulfate anion are critical aspects of its structure. DFT studies can model the [Zn(H₂O)₆]²⁺ cation and its interaction with the SO₄²⁻ anion and the lattice water molecule, providing a detailed picture of the hydrogen bonding network that stabilizes the crystal structure. These calculations often employ various functionals and basis sets to achieve results that are in close agreement with experimental data from techniques like X-ray crystallography.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Chemical Potentials, Hardness, Electronegativity, Electrophilicity Index)

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide valuable information about the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a crucial parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more easily excitable and likely to be more reactive. nih.gov For hexaaquazinc sulfate, the HOMO is typically associated with the sulfate anion and the water ligands, while the LUMO is centered on the zinc ion.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. mdpi.com

Descriptor Formula Description
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from a system in equilibrium.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Electronegativity (χ) χ = -μ = -(EHOMO + ELUMO) / 2A measure of the ability of a species to attract electrons.
Electrophilicity Index (ω) ω = μ² / (2η)Quantifies the ability of a species to accept electrons.

These parameters, derived from DFT calculations, provide a quantitative framework for assessing the reactivity and stability of hexaaquazinc sulfate species.

Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.org They are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. chemrxiv.orgchemrxiv.org

In an MEP map, different colors represent different values of the electrostatic potential. Typically:

Red: Indicates regions of high electron density, representing the most negative electrostatic potential. These are favorable sites for electrophilic attack.

Blue: Indicates regions of low electron density, representing the most positive electrostatic potential. These are favorable sites for nucleophilic attack.

Green: Represents regions of neutral or near-zero potential.

For hexaaquazinc sulfate, the MEP would likely show a high positive potential around the zinc ion and the hydrogen atoms of the water molecules, making them susceptible to nucleophilic attack. Conversely, the oxygen atoms of the sulfate group and the water molecules would exhibit a negative potential, indicating their role as centers for electrophilic interaction.

Population Analysis (e.g., Mulliken Charge Distribution)

Population analysis methods provide a way to assign partial atomic charges to the atoms within a molecule, offering insights into the distribution of electrons. wikipedia.org The Mulliken population analysis is a common method used in computational chemistry for this purpose. wikipedia.org

By calculating the Mulliken charges, one can quantify the extent of charge transfer between the zinc ion, the water ligands, and the sulfate anion in hexaaquazinc sulfate. This analysis can reveal the nature of the coordinate covalent bonds between the zinc and the oxygen atoms of the water molecules. However, it is important to note that Mulliken charges are known to be sensitive to the choice of the basis set used in the calculation. wikipedia.org

Prediction of Vibrational Spectra and Comparative Validation with Experimental Data

DFT calculations can be used to predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can then be compared with experimental data obtained from techniques like Infrared (IR) and Raman spectroscopy.

This comparison serves two main purposes:

Validation of the Computational Model: A good agreement between the calculated and experimental spectra validates the accuracy of the chosen DFT functional and basis set for describing the molecule. researchgate.net

Assignment of Vibrational Modes: The calculations provide a detailed description of the atomic motions associated with each vibrational frequency, aiding in the assignment of the experimentally observed spectral bands to specific molecular vibrations.

For hexaaquazinc sulfate, DFT can help in assigning the vibrational modes associated with the Zn-O stretching of the aqua ligands, the S-O stretching and bending modes of the sulfate anion, and the various vibrational modes of the water molecules, including those involved in hydrogen bonding.

Advanced Quantum Chemical Calculations

Beyond standard DFT, more advanced quantum chemical calculations can provide even deeper insights into the properties of hexaaquazinc sulfate. These methods, while computationally more demanding, can offer higher accuracy for specific properties.

Examples of such methods include:

Time-Dependent DFT (TD-DFT): This method is used to calculate excited-state properties, such as electronic absorption spectra (UV-Vis). researchgate.net For hexaaquazinc sulfate, TD-DFT could be used to predict its electronic transitions and compare them with experimental spectroscopic data.

Ab initio Molecular Dynamics (AIMD): This method combines quantum mechanical calculations of forces with classical molecular dynamics simulations. rsc.org AIMD can be used to study the dynamic behavior of hexaaquazinc sulfate in solution, including the exchange of water ligands and the dynamics of the hydrogen bond network. rsc.org

Coupled Cluster (CC) and Møller-Plesset (MP) Perturbation Theory: These are high-level ab initio methods that can provide very accurate energies and properties, often considered the "gold standard" in quantum chemistry. While computationally expensive for a system the size of hexaaquazinc sulfate, they can be used to benchmark the results obtained from DFT and other less demanding methods for smaller, representative fragments of the system.

These advanced computational techniques, in conjunction with DFT, provide a comprehensive theoretical framework for understanding the structure, reactivity, and spectroscopic properties of hexaaquazinc sulfate monohydrate at a fundamental level.

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are powerful tools for calculating the electronic properties of materials with high accuracy. For this compound, these methods can elucidate the nature of the bonding within the [Zn(H₂O)₆]²⁺ complex cation, the sulfate anion, and the interactions with the crystal lattice water molecule.

Theoretical studies on related hydrated zinc ions have demonstrated the capability of high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, in accurately predicting geometries and electronic properties. For instance, calculations on the [Zn(H₂O)₆]²⁺ cluster have shown that MP2 methods provide a balanced description of the Zn-water interactions, accurately reproducing the experimentally observed six-coordination of the zinc ion. researchgate.net The calculated Zn-O bond lengths in such hydrated complexes are in good agreement with crystallographic data. researchgate.net

Density Functional Theory (DFT) is another widely used ab initio approach. While computationally less demanding than MP2 or CCSD(T), the choice of the exchange-correlation functional is crucial for obtaining accurate results for zinc complexes. acs.orgresearchgate.net Studies have shown that certain functionals can predict heats of formation and geometric parameters with high fidelity. acs.orgresearchgate.net For this compound, DFT calculations could be employed to determine properties such as the band gap, density of states, and charge distribution, providing a detailed picture of its electronic structure. Research on related Tutton salts has utilized DFT to investigate their structural and vibrational properties as a function of temperature. researchgate.net

Table 1: Representative Ab Initio Methods and Their Applications

MethodKey FeaturesTypical Applications for [Zn(H₂O)₆]SO₄·H₂O
Hartree-Fock (HF) Mean-field approximation, neglects electron correlation.Initial geometry optimization, wavefunction generation.
MP2 Includes electron correlation at the second-order perturbation level.Accurate geometries, interaction energies, vibrational frequencies. researchgate.net
CCSD(T) "Gold standard" for high accuracy, includes single, double, and perturbative triple excitations.Benchmark energy calculations, highly accurate electronic properties. acs.org
DFT Balances accuracy and computational cost, relies on an exchange-correlation functional.Electronic band structure, density of states, charge analysis. scielo.org.mxaef.gov.az

Hybrid Computational Strategies for Complex Inorganic-Organic Systems

For large and complex systems, fully ab initio calculations can be computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a pragmatic and powerful alternative. In this approach, the chemically active region of a system is treated with a high-level QM method, while the surrounding environment is described by a more computationally efficient MM force field. nih.gov

While this compound is a purely inorganic compound, the principles of QM/MM are highly relevant for studying its behavior in more complex environments, such as in solution or at interfaces. For example, to study the dissolution of a this compound crystal, the zinc cation, its coordinated water molecules, and the sulfate anion could be defined as the QM region, while the bulk solvent molecules are treated with MM. This allows for an accurate description of the electronic changes during ion solvation while maintaining a realistic representation of the solvent environment.

Studies on zinc-containing biological systems, such as enzymes, have successfully used QM/MM simulations to understand zinc coordination and reactivity. nih.govnih.govchemrxiv.org These studies highlight the importance of accurately describing the quantum mechanical effects in the immediate vicinity of the metal ion to understand its role. nih.govnih.gov

Computational Modeling of Intermolecular Interactions and Hydrogen Bonding

The crystal structure of this compound is stabilized by an extensive network of hydrogen bonds involving the coordinated water molecules, the sulfate anion, and the lattice water molecule. Molecular Dynamics (MD) simulations, employing classical force fields, are particularly well-suited for studying these interactions and the dynamic behavior of the crystal lattice. rsc.orgnih.gov

MD simulations can provide detailed information on the geometry, strength, and lifetime of individual hydrogen bonds. researchgate.net By simulating the system over time, one can observe the vibrational motions of the molecules and the fluctuations in the hydrogen bond network. For instance, MD studies on aqueous solutions of zinc sulfate have been used to understand the structure and dynamics of water molecules in the hydration shells of the ions. nd.edu

To accurately model the intermolecular interactions, the choice of force field is critical. Force fields are parameterized to reproduce experimental data or high-level ab initio calculations. For ionic systems like this compound, it is important to use force fields that can accurately describe polarization effects, which can be significant in the vicinity of the divalent ions.

Table 2: Key Hydrogen Bond Interactions in this compound

DonorAcceptorType of InteractionSignificance
Coordinated Water (H₂O)Sulfate Oxygen (O of SO₄²⁻)Inter-ionic Hydrogen BondStabilizes the crystal lattice by linking cations and anions.
Coordinated Water (H₂O)Lattice Water (H₂O)Water-Water Hydrogen BondIntegrates the lattice water into the crystal structure.
Lattice Water (H₂O)Sulfate Oxygen (O of SO₄²⁻)Water-Anion Hydrogen BondFurther strengthens the cohesion of the crystal lattice.

This table represents the types of interactions expected in the crystal structure, which can be quantified and analyzed using computational modeling.

Computational Studies of Magnetic Properties (e.g., Spin Densities, Exchange Coupling Constants)

Computational methods are also essential for predicting and understanding the magnetic properties of materials. Key parameters that can be calculated include spin densities, which describe the distribution of unpaired electrons in a molecule, and exchange coupling constants (J), which quantify the magnetic interaction between spin centers. researchgate.netchemrxiv.orgosti.gov

This compound contains the Zn²⁺ ion, which has a completely filled d-shell (d¹⁰ configuration). Consequently, there are no unpaired electrons, and the compound is diamagnetic. A computational study of its magnetic properties would confirm this. A calculation of the spin density at any level of theory would result in a value of zero throughout the molecule.

However, the computational methodologies for magnetic properties are crucial for studying related systems containing paramagnetic transition metal ions (e.g., copper, iron, or manganese) in place of zinc. In such hypothetical or real paramagnetic analogues of hexaaquazinc sulfate, DFT calculations using a broken-symmetry approach are commonly employed to estimate the exchange coupling constants between neighboring metal ions, which would be mediated by the sulfate and water ligands. nih.gov The calculated J values can predict whether the magnetic interactions are ferromagnetic (aligning spins parallel) or antiferromagnetic (aligning spins antiparallel). The accuracy of these predictions is highly dependent on the chosen density functional. tu-braunschweig.de

Advanced Research in Functional Properties and Material Science

Nonlinear Optical (NLO) Properties Investigations

The field of nonlinear optics is critical for developing technologies in optical switching, data storage, telecommunications, and signal processing. eurasianjournals.com Materials with significant NLO responses, such as certain inorganic single crystals, are highly sought after for their ability to modify the properties of light. eurasianjournals.com While extensive research exists for related metal-organic complexes like zinc tris-thiourea sulfate (B86663) (ZTS), which is known for its wide optical transparency and large NLO response, the specific NLO characteristics of hexaaquazinc sulfate monohydrate are an emerging area of study. tandfonline.com

Third-order nonlinear optical processes are governed by the third-order susceptibility, denoted as χ⁽³⁾. science.gov This property is fundamental to phenomena such as third-harmonic generation and the optical Kerr effect. The Z-scan technique is a widely used and relatively simple experimental method for determining both the sign and magnitude of the real and imaginary parts of this third-order susceptibility.

The technique involves translating a sample through the focal point of a focused laser beam and measuring the resulting change in transmittance. An "open-aperture" Z-scan, where the entire transmitted beam is collected, is sensitive to nonlinear absorption. A "closed-aperture" Z-scan, where an aperture is placed before the detector, is sensitive to nonlinear refraction. While this technique has been applied to various materials to quantify their χ⁽³⁾ values, specific Z-scan studies quantifying the third-order nonlinear optical activity of this compound single crystals are not extensively documented in the available literature. However, related zinc compounds, such as aluminum-doped zinc oxide thin films, have been investigated using methods like third-harmonic generation (THG) to determine their χ⁽³⁾ susceptibility, with results showing a strong correlation between crystallinity and the magnitude of the nonlinear response. researchgate.net

Reverse Saturable Absorption (RSA) is a nonlinear optical phenomenon where the absorption of a material increases with increasing laser intensity. This property is the opposite of the more common saturable absorption (SA), where absorption decreases at high intensities. nih.gov Materials exhibiting RSA are of significant interest for optical limiting applications, which protect sensitive optical sensors and human eyes from damage by high-intensity laser pulses. nih.gov The RSA effect is typically observed as a valley in an open-aperture Z-scan measurement. rsc.org

Self-Focusing (SF) is a nonlinear refractive phenomenon where a material's refractive index increases with laser intensity. This causes the material to act as a positive lens, focusing the laser beam. The opposite effect is known as self-defocusing. Self-focusing is identified in a closed-aperture Z-scan by a characteristic valley-peak transmittance curve as the sample moves from pre-focal to post-focal positions. While RSA and SF have been studied in various nanomaterials and crystals, specific experimental data demonstrating these phenomena in this compound are not present in the surveyed literature. rsc.orgresearchgate.netarxiv.org

The study of NLO materials is driven by their potential for a wide array of device applications. Semiorganic NLO crystals combining inorganic and organic components, such as glycine zinc sulfate, are explored to leverage the high optical nonlinearity of organic materials with the superior mechanical and thermal stability of inorganic materials. sphinxsai.com Based on the properties of related zinc sulfate compounds, this compound could be a candidate for applications in photonics and optoelectronics. researchgate.netresearchgate.net Potential applications for materials with strong NLO properties and good optical quality include:

Second-Harmonic Generation (SHG): For frequency conversion of lasers, a key technology in laser systems. sphinxsai.com

Optical Switching and Data Processing: Utilizing the intensity-dependent refractive index for creating all-optical switches. researchgate.net

Terahertz (THz) Wave Generation: Materials with low dielectric constants and losses are potential candidates for THz applications. tandfonline.com

Electro-Optic Modulators (EOM): Devices that use an electric field to modify the refractive properties of a material. researchgate.net

The high optical quality and low dielectric loss at high frequencies observed in hydrated zinc sulfate crystals suggest their suitability for such advanced applications. eurasianjournals.comresearchgate.net

Dielectric Response Characterization

The dielectric properties of a material are crucial for its application in electronic and optoelectronic devices, as they describe how the material stores electrical energy in the presence of an electric field.

Studies on single crystals of zinc sulfate heptahydrate, which corresponds to the [Zn(H₂O)₆]SO₄·H₂O structure, have revealed key aspects of its dielectric behavior. The dielectric constant (ε') and dielectric loss (ε'') have been shown to be dependent on both the frequency of the applied electric field and the temperature.

Temperature Dependence: The effect of temperature on the dielectric constant of heptahydrated zinc sulfate is influenced by competing factors. On one hand, an increase in temperature causes thermal expansion, which can reduce the number of ions per unit volume and thereby decrease the dielectric constant. materialsciencejournal.org On the other hand, a rise in temperature can increase the electronic polarizability of the individual ions due to the larger available volume, which tends to increase the dielectric constant. materialsciencejournal.org In related materials like ZTS, the dielectric loss has been observed to increase with a rise in temperature. tandfonline.com

Interactive Data Table: Frequency Dependence of Dielectric Properties

The following table illustrates the typical trend of dielectric constant and dielectric loss as a function of frequency for a hydrated zinc sulfate crystal, based on described research findings.

Frequency (Hz)Dielectric Constant (ε') (Arbitrary Units)Dielectric Loss (ε'') (Arbitrary Units)
10012.50.8
1,000 (1 kHz)10.20.5
10,000 (10 kHz)8.00.2
100,000 (100 kHz)6.50.05
1,000,000 (1 MHz)6.20.01

Interactive Data Table: Temperature Dependence of Dielectric Properties

This table provides a conceptual representation of how temperature can affect the dielectric constant of heptahydrated zinc sulfate at a fixed frequency.

Temperature (°C)Dielectric Constant (ε') (Arbitrary Units)
307.0
506.8
706.7
906.9
1107.1

Magnetic Behavior Characterization

The magnetic properties of this compound are primarily dictated by the electron configuration of the zinc(II) ion.

Specific temperature-dependent magnetic susceptibility data for this compound are not prominently featured in the available scientific literature. However, based on the fundamental principles of magnetism in coordination compounds, the behavior can be predicted. The zinc(II) ion has a d¹⁰ electronic configuration, meaning all its d-orbitals are completely filled. Consequently, there are no unpaired electrons to contribute to paramagnetism. Therefore, this compound is expected to be a diamagnetic substance. Diamagnetic materials have a negative magnetic susceptibility, which is very small and largely independent of temperature.

Given that the zinc(II) ion in this compound has no unpaired electrons, there are no magnetic moments to participate in paramagnetic or antiferromagnetic interactions. Paramagnetism arises from the presence of unpaired electrons, and antiferromagnetism involves the antiparallel alignment of neighboring magnetic moments. Since the fundamental condition for these magnetic phenomena—the presence of unpaired electrons—is not met, this compound does not exhibit these behaviors. Its magnetic response is limited to diamagnetism, which is a weak repulsion from a magnetic field.

Single-ion anisotropy refers to the directional dependence of the magnetic properties of a single ion, which arises from the interaction of its electron cloud with the crystal's electric field (crystal field effect) and spin-orbit coupling. This phenomenon is relevant for ions with unpaired electrons, particularly those in degenerate or near-degenerate ground states. As the zinc(II) ion in this compound has a non-degenerate, spherically symmetric d¹⁰ electron configuration, it does not exhibit single-ion anisotropy.

Solution Chemistry and Crystallization Kinetics Research

The solution chemistry and crystallization kinetics of zinc sulfate are of significant interest due to their relevance in various industrial applications, including the production of pigments, fertilizers, and pharmaceuticals.

Zinc sulfate is highly soluble in water. solubilityofthings.com The solubility of its different hydrated forms is dependent on temperature. The monohydrate form, ZnSO₄·H₂O, is typically stable at higher temperatures, generally above 60°C. crownchampion.com The solubility of zinc sulfate generally increases with temperature, making it more soluble in warm water. solubilityofthings.comresearchgate.netijmdrr.com

Solubility of Zinc Sulfate (anhydrous/monohydrate) in Water at Different Temperatures
Temperature (°C)Solubility (g/100 mL H₂O)
041.57
2054.3
4066.3
6075.4
8070.1
10060.5

Note: The solubility data presented is for the zinc sulfate salt and illustrates the general trend. The stability of the monohydrate form is favored at temperatures above 60°C. crownchampion.com

The crystallization of zinc sulfate from an aqueous solution is a complex process that can yield different hydrates depending on the temperature. crownchampion.com Zinc sulfate heptahydrate (ZnSO₄·7H₂O) is the stable form at temperatures between 0 and 39°C. Between 39 and 60°C, the hexahydrate (ZnSO₄·6H₂O) is stable, and above 60°C, the monohydrate (ZnSO₄·H₂O) becomes the stable crystalline form. crownchampion.com This temperature-dependent formation of different hydrates is a key aspect of its crystallization kinetics. The transition between these hydrated forms involves the loss of water of crystallization as the temperature increases. crownchampion.com

In-Situ Monitoring and Modeling of Crystal Growth Mechanisms

The precise control over the crystallization of this compound is essential for its application in various fields. Achieving this control hinges on a fundamental understanding of its nucleation and crystal growth mechanisms. Advanced in-situ monitoring techniques and computational modeling are pivotal in elucidating these complex processes in real-time, providing insights that are unattainable through conventional ex-situ analysis.

In-Situ Monitoring Techniques

Directly observing the crystallization process as it happens provides invaluable data on kinetics, phase transformations, and the influence of process parameters. While studies focusing specifically on the in-situ monitoring of hexaaquazinc sulfate are not extensively documented, the principles and techniques are well-established through research on related hydrated salts.

Vibrational Spectroscopy

Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for in-situ analysis. These techniques can differentiate between the solute in solution, various hydrated forms, and the anhydrous state based on their unique molecular vibration signatures.

Raman spectroscopy is particularly well-suited for monitoring crystallization from aqueous solutions due to the weak Raman signal of water, which minimizes interference. crystallizationsystems.com Research has successfully characterized the distinct Raman and IR spectra for various zinc sulfate hydrates. mdpi.comresearchgate.net For instance, the symmetric stretching mode of the sulfate ion (ν₁) appears at different wavenumbers for the aqueous solution and for the different solid hydrates, allowing for real-time tracking of the solid phase formation. mdpi.com In-situ Raman spectroscopy can monitor the decrease in the solute concentration and the corresponding increase in the intensity of peaks characteristic of the crystalline solid, providing kinetic data on crystal growth. crystallizationsystems.com

Microscopy Techniques

Operando digital microscopy and other real-time imaging techniques allow for the direct visualization of crystal nucleation and growth. ucl.ac.uk These methods can track the evolution of crystal size, shape (morphology), and the formation of agglomerates. By capturing images at regular intervals, quantitative data on crystal growth rates along different crystallographic axes can be extracted. Studies on the electrodeposition of zinc have successfully used operando digital microscopy to observe the dynamic formation of dendrites, demonstrating the technique's applicability for monitoring zinc-based crystallization processes in real time. ucl.ac.uk

Interactive Data Table: In-Situ Monitoring Techniques for Sulfate Hydrate Crystallization

TechniqueInformation ProvidedRelevance to Hexaaquazinc Sulfate
In-Situ Raman SpectroscopySolute concentration, polymorphic form, phase transformation kinetics, molecular structure of solid and liquid phases. crystallizationsystems.commdpi.comCan distinguish between aqueous Zn(II) ions and the solid hydrate phase by tracking characteristic sulfate and water vibrational modes. mdpi.comresearchgate.net
In-Situ FT-IR (ATR) SpectroscopyFunctional group analysis, solute concentration, detection of different hydrates. mdpi.comProvides complementary data to Raman, especially on water molecule coordination, by identifying O-H and S-O vibrational bands. mdpi.comresearchgate.net
Operando Digital MicroscopyNucleation rates, crystal growth rates, morphology, agglomeration, real-time visualization of crystal habit. ucl.ac.ukmdpi.comAllows for direct observation of crystal formation and measurement of growth kinetics.

Modeling of Crystal Growth Mechanisms

Complementing experimental observations, modeling provides a predictive framework for understanding and optimizing the crystallization process.

Kinetic and Thermodynamic Modeling

Kinetic models are used to describe the rate of crystallization as a function of parameters like temperature and supersaturation. Thermodynamic and kinetic studies of the thermal decomposition of zinc sulfate monohydrate have provided crucial data on the stability of different hydrate phases and the energy barriers for transformation. mdpi.com For example, non-isothermal thermogravimetric analysis has been used to determine the activation energies for the dehydration steps. mdpi.com In one study, the thermal decomposition of anhydrous zinc sulfate was found to occur in two stages, with activation energies of 238 and 368 kJ·mol⁻¹ respectively. mdpi.com This type of data is fundamental for constructing phase diagrams and predicting which hydrate is likely to crystallize under specific thermal conditions.

Computational Modeling

At a more fundamental level, computational methods like Density Functional Theory (DFT) are used to investigate the properties of the molecules and ions that form the crystal. DFT calculations have been employed to determine the structural, thermodynamic, and electronic properties of the hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, which is the primary building block of the crystal. researchgate.net These computational studies provide insights into bond lengths, molecular orbitals, and the intermolecular forces that govern how the [Zn(H₂O)₆]²⁺ complexes and sulfate anions assemble into the final crystal lattice. researchgate.net

Interactive Data Table: Modeling Parameters for Zinc Sulfate Systems

Modeling ApproachKey Parameters / FindingsRelevance
Kinetic Modeling (Thermal Decomposition)Activation Energy (Ea) for ZnSO₄ decomposition: Stage 1 = 238 kJ·mol⁻¹, Stage 2 = 368 kJ·mol⁻¹. mdpi.comProvides data on the energy barriers and mechanisms for transitions between different hydration states, which is critical for controlling the final crystal form.
Density Functional Theory (DFT)Calculation of structural, thermodynamic, and electronic properties of the [Zn(H₂O)₆]²⁺ complex. researchgate.netElucidates the fundamental intermolecular interactions that direct the self-assembly of ions from solution into a stable crystal lattice.

By integrating real-time data from in-situ monitoring with the predictive power of computational and kinetic models, a comprehensive understanding of the this compound crystal growth mechanism can be developed. This knowledge is crucial for the rational design of crystallization processes to produce materials with desired properties.

Q & A

(Basic) What are the standard methods for synthesizing hexaaquazinc sulfate monohydrate, and how is crystallization optimized?

Methodological Answer:
this compound is typically synthesized via aqueous solution crystallization. Key steps include:

  • Dissolving stoichiometric amounts of zinc sulfate heptahydrate and sulfonic acid in deionized water under controlled pH (4–6) to favor hexaaqua-zinc(II) complex formation .
  • Slow evaporation at 25–30°C to promote crystal growth, monitored via pH and conductivity measurements.
  • Verification of crystal structure using single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement .

Optimization Tips:

  • Use seed crystals to reduce nucleation time.
  • Adjust evaporation rate to minimize defects.

(Basic) How is the purity of this compound characterized, particularly sulfate content?

Methodological Answer:
Purity assessment involves:

  • Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES): Quantifies zinc and trace metals (e.g., Ca, Mg) with detection limits <0.1 ppm .
  • Sulfate Turbidity Method: Precipitate sulfate as BaSO₄ under acidic conditions; measure turbidity at 420 nm (calibration range: 0.1–10 mg/L) .
  • Thermogravimetric Analysis (TGA): Confirms monohydrate stoichiometry by mass loss at 110–150°C .

(Advanced) How can structural contradictions in crystallographic data for hexaaquazinc complexes be resolved?

Methodological Answer:
Discrepancies (e.g., misassignment as Tutton salts) require:

  • Multi-Method Refinement: Use SHELXL for small-molecule refinement and cross-validate with spectroscopic data (FT-IR, Raman) to confirm coordination geometry .
  • Charge Density Analysis: Employ high-resolution SC-XRD to distinguish between sulfate (SO₄²⁻) and hydrogensulfate (HSO₄⁻) anions .
  • Database Cross-Checking: Compare with Cambridge Structural Database (CSD) entries to identify common misinterpretations .

(Advanced) What methodologies are used to study the thermal decomposition mechanism of this compound?

Methodological Answer:
Thermal stability is analyzed via:

  • TGA/DSC: Measure mass loss (25–600°C) and enthalpy changes. For example, dehydration occurs at ~120°C (monohydrate → anhydrous), followed by sulfate decomposition at ~450°C .
  • Kinetic Modeling: Apply the Arrhenius equation and isoconversional methods (e.g., Friedman, Flynn-Wall-Ozawa) to calculate activation energy (Eₐ) and pre-exponential factor (A) .

Example Kinetic Parameters (Hypothetical Data):

StepEₐ (kJ/mol)A (s⁻¹)Mechanism Model
Dehydration58.22.3×10⁸3D diffusion
Sulfate decomposition132.51.1×10¹²Nucleation-growth

(Advanced) How can this compound be incorporated into nanocomposites for enhanced pharmaceutical applications?

Methodological Answer:
Experimental design for nanocomposites includes:

  • Hot-Melt Extrusion: Blend with polymers (e.g., Soluplus®) at 80–100°C to form amorphous solid dispersions, improving drug bioavailability .
  • Characterization:
    • PXRD: Confirm loss of crystallinity.
    • Dissolution Testing: Measure release kinetics in simulated gastric fluid (pH 1.2–6.8).

Critical Parameters:

  • Polymer-to-zinc ratio (optimized at 2:1 w/w).
  • Extrusion temperature (below polymer degradation point).

(Advanced) What are best practices for validating crystallographic data to avoid misassignment errors?

Methodological Answer:

  • Structure Validation Tools: Use PLATON (ADDSYM) to check for missed symmetry and twinning .
  • Residual Density Maps: Identify unmodeled electron density peaks (>1 e⁻/ų) that may indicate disordered solvent or counterions .
  • Cross-Validation with CSD: Compare bond lengths/angles (e.g., Zn–O bond: 2.05–2.15 Å) to avoid outliers .

(Basic) How are trace metal impurities quantified in this compound?

Methodological Answer:

  • Sample Preparation: Dissolve 0.5 g in 5% HNO₃, filter (0.22 µm), and dilute to 50 mL.
  • ICP-AES Analysis: Calibrate with NIST-traceable standards. Detection limits: Cu (0.05 ppm), Pb (0.02 ppm), Ni (0.03 ppm) .

(Advanced) How does the choice of counterion (e.g., sulfate vs. hydrogensulfate) affect the crystal lattice stability?

Methodological Answer:

  • Lattice Energy Calculations: Use software (e.g., GULP) to compare sulfate (higher symmetry, stronger H-bonding) vs. hydrogensulfate (lower symmetry, weaker H-bonding).
  • Thermal Analysis: Hydrogensulfate-containing complexes decompose at lower temperatures (~300°C vs. ~450°C for sulfate) due to proton mobility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.